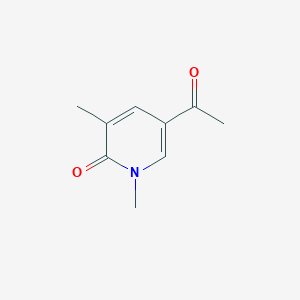

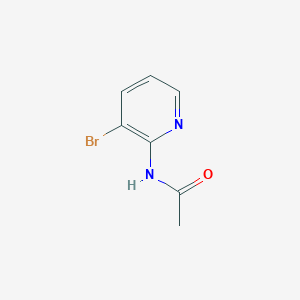

2-Acetyl-4-isopropylpyridine

Vue d'ensemble

Description

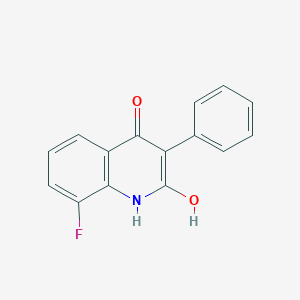

2-Acetyl-4-isopropylpyridine is a chemical compound that is a derivative of pyridine, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 2-Acetyl-4-isopropylpyridine, they do provide insights into the chemistry of related compounds, such as 2-acetylpyridine and its metal complexes, which can be informative for understanding the properties and reactivity of 2-Acetyl-4-isopropylpyridine.

Synthesis Analysis

The synthesis of 2-acetylpyridine derivatives and their complexes is well-documented. Bivalent metal complexes of 2-acetylpyridine have been synthesized in ethanol solutions, suggesting that similar solvents might be used for synthesizing 2-Acetyl-4-isopropylpyridine complexes . Additionally, condensation reactions involving 2-acetylpyridine have been reported, which could potentially be applied to the synthesis of 2-Acetyl-4-isopropylpyridine by substituting the appropriate isopropyl reagent .

Molecular Structure Analysis

The molecular structure of 2-acetylpyridine derivatives is influenced by the metal ions and ligands involved. For instance, copper, nickel, cobalt, and zinc complexes of 2-acetylpyridine exhibit octahedral and tetrahedral structures based on far-infrared analyses, magnetic moments, and diffuse reflectance spectra . This suggests that the molecular structure of 2-Acetyl-4-isopropylpyridine could also vary depending on the metal ions and ligands it is associated with.

Chemical Reactions Analysis

The reactivity of 2-acetylpyridine derivatives includes the formation of Schiff-base complexes, as seen with cadmium(II) . These reactions are typically carried out in solvents like methanol, and the resulting complexes can exhibit unique geometries such as mono-capped trigonal antiprisms. The condensation reactions of 2-acetylpyridine with various aldehydes also lead to the formation of new products, indicating that 2-Acetyl-4-isopropylpyridine may undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-acetylpyridine derivatives can be deduced from their synthesis and structural analysis. The complexes formed with metals exhibit specific magnetic moments and infrared spectra, which are indicative of their bonding and structure . The Schiff-base complexes of cadmium(II) with 2-acetylpyridine show distinct NMR spectra, which could be a useful tool for characterizing 2-Acetyl-4-isopropylpyridine complexes . The intermolecular and intramolecular interactions, such as hydrogen bonding and π-π stacking, play a significant role in the stability and structure of these compounds .

Applications De Recherche Scientifique

Macrocyclic Synthesis

Perfluoro-4-isopropylpyridine, a related compound, has been utilized as a building block for synthesizing various macrocyclic systems containing pyridine sub-units. These macrocycles have shown potential in complexing both cations and anions, highlighting their versatility in molecular architecture and potential applications in host-guest chemistry (Chambers et al., 2003).

Electropolymerization Studies

Studies on the electroreduction of pyridinium ions, including 2-, 3-, and 4-carbomethoxypyridinium, in different solvents have provided insights into their electrochemical behavior. These findings are relevant for understanding the electrochemical properties of pyridine derivatives, including 2-acetyl-4-isopropylpyridine, in various applications (Kashti-Kaplan et al., 1981).

Microwave-Assisted Organic Synthesis

A microwave-assisted, one-pot synthesis method has been developed for 4'-aryl-2,2':6',2''-terpyridines using 2-acetylpyridine. This process offers advantages in terms of reaction time, yield, and environmental impact, suggesting its applicability for synthesizing pyridine derivatives efficiently (Tu et al., 2005).

Development of Schiff-Base Ligands

Acetyl-pyridine derivatives are important precursors for Schiff-Base ligands. Research on synthesizing various acetyl-pyridine compounds, including 4-allyloxy-6-acetyl-2-carbethoxypyridine, contributes to the development of new ligands with potential applications in coordination chemistry and catalysis (Xu Nan-ping, 2006).

Environmental Applications

Acetylation of materials like rice straw with compounds including pyridine derivatives has been investigated for environmental applications. The acetylated straw exhibits hydrophobic properties, making it useful as a natural sorbent in oil spill cleanup (Sun et al., 2002).

Bioinorganic and Medicinal Chemistry

2-Acetylpyridine is employed in bioinorganic chemistry as a synthetic model for metal-containing sites in metalloproteins and enzymes. Its derivatives have applications in medicinal chemistry, including cancer diagnosis and treatment, and radioimmunotherapy (Ali, 2012).

Safety And Hazards

Propriétés

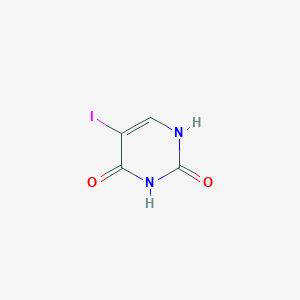

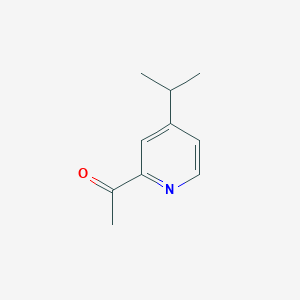

IUPAC Name |

1-(4-propan-2-ylpyridin-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7(2)9-4-5-11-10(6-9)8(3)12/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWJDKYNJXZATRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NC=C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40162212 | |

| Record name | 2-Acetyl-4-isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow clear liquid; grassy green leafy aroma with violet notes | |

| Record name | 2-Acetyl-4-isopropylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Acetyl-4-isopropylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.992-0.994 | |

| Record name | 2-Acetyl-4-isopropylpyridine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2131/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

2-Acetyl-4-isopropylpyridine | |

CAS RN |

142896-09-1 | |

| Record name | 2-Acetyl-4-isopropylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142896091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acetyl-4-isopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40162212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACETYL-4-ISOPROPYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JRF96H7XWL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.